molecular formula C15H16N4 B7578690 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile

2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile

Cat. No. B7578690
M. Wt: 252.31 g/mol
InChI Key: QURMUYNRWNPOTJ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the quinoline family and has a piperidine ring attached to it. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. Additionally, it has been found to inhibit the activity of protein kinase C, which is involved in signal transduction pathways. Moreover, this compound has been found to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the expression of various pro-inflammatory cytokines, which play a role in the development of inflammatory diseases. Moreover, this compound has been found to inhibit the activity of the renin-angiotensin system, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments include its high potency and selectivity towards various enzymes and proteins. Additionally, this compound has been found to exhibit low toxicity towards normal cells, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability. Moreover, the synthesis method of this compound is complex and requires specialized equipment and expertise.

Future Directions

The future directions for the research on 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile include its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound. Moreover, the development of more efficient synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions can be further explored.

Synthesis Methods

The synthesis method of 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 4-chloroquinoline-3-carbonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 150°C for 24 hours, and the resulting product is purified using column chromatography. This method has been optimized to obtain a high yield of the product with good purity.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been studied for its potential applications in various fields. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its antiviral activity against HIV-1 and HCV. Additionally, this compound has been found to exhibit antibacterial activity against gram-positive and gram-negative bacteria. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c16-10-12-9-11-3-1-2-4-14(11)18-15(12)19-7-5-13(17)6-8-19/h1-4,9,13H,5-8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURMUYNRWNPOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile

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